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An In-depth Technical Guide to the Crystal Structure of Lithium Salicylate Monohydrate

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Compound of Interest		
Compound Name:	Lithium salicylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **lithium salicylate** monohydrate. The information is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers, scientists, and professionals in drug development. This document details the precise atomic arrangement of the compound, presents key quantitative data in a structured format, and outlines the experimental procedures for its determination.

Core Crystal Structure Description

Lithium salicylate crystallizes from aqueous solutions as a monohydrate with the chemical formula C₇H₅LiO₃·H₂O. The crystal structure belongs to the monoclinic space group P2₁/c.[1] In this arrangement, the lithium cations are tetracoordinate, binding to oxygen atoms from the carboxylate group of the salicylate anions and a water molecule.

A defining feature of the crystal structure is the formation of helical chains of [(H₂O)Li⁺]∞ that run parallel to the b-axis. These helices are further interconnected by the carboxylate groups of the salicylate anions, which act as double bridges between the tetracoordinate lithium cations.

[1] This intricate network of coordination bonds and hydrogen bonding contributes to the overall stability of the crystal lattice.

Crystallographic Data



The following tables summarize the key crystallographic data for **lithium salicylate** monohydrate, obtained from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a	13.1148 Å
b	4.6992 Å
С	12.8071 Å
α	90.00°
β	107.900°
У	90.00°
Z	4
Residual Factor	0.0481

Data sourced from the Crystallography Open Database (COD), entry 7216314.[1]

Table 2: Selected Atomic Coordinates (Fractional)



Atom	х	у	z
Li1	0.2984	0.200	0.4901
01	0.3893	0.288	0.4418
O2	0.2198	0.208	0.5985
O3	0.4137	0.178	0.6806
O4	0.1983	0.315	0.3809
C1	0.4578	0.252	0.6276
C2	0.4893	0.285	0.5367
C3	0.5792	0.339	0.5312
C4	0.6384	0.361	0.6183
C5	0.6079	0.328	0.7093
C6	0.5186	0.273	0.7142
C7	0.3601	0.203	0.6343

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Table 3: Selected Bond Lengths and Angles



Bond/Angle	Length (Å) / Angle (°)
Li1 - O1	1.93
Li1 - O2	1.96
Li1 - O4	1.95
C7 - O2	1.28
C7 - O3	1.25
C1 - O1	1.36
O1 - Li1 - O2	114.7
O1 - Li1 - O4	111.5
O2 - Li1 - O4	109.8
O2 - C7 - O3	122.9

Data sourced from the Crystallography Open Database (COD), entry 7216314.

Experimental Protocols

The determination of the crystal structure of **lithium salicylate** monohydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of Single Crystals

A general and effective method for growing single crystals of **lithium salicylate** monohydrate is through the slow evaporation of a saturated aqueous solution.

Materials:

- Lithium hydroxide (LiOH)
- Salicylic acid (C₇H₆O₃)
- Deionized water



- Beakers
- Stirring rod
- Hot plate
- Crystallization dish
- · Filter paper

Procedure:

- Neutralization: Prepare an aqueous solution of salicylic acid. Stoichiometrically, add an
 aqueous solution of lithium hydroxide to the salicylic acid solution while stirring continuously.
 The reaction is complete when the salicylic acid is fully neutralized, which can be monitored
 by a pH indicator or a pH meter.
- Concentration: Gently heat the resulting lithium salicylate solution on a hot plate to increase its concentration. Avoid boiling to prevent decomposition.
- Filtration: While the solution is still warm, filter it through a pre-warmed funnel with filter paper to remove any impurities or undissolved particles.
- Crystallization: Transfer the filtered, saturated solution into a clean crystallization dish. Cover the dish with a piece of filter paper or a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.
- Crystal Growth: Place the crystallization dish in a location free from vibrations and significant temperature fluctuations. Over a period of several days to weeks, as the water slowly evaporates, single crystals of **lithium salicylate** monohydrate will form.
- Isolation: Once crystals of suitable size and quality have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold deionized water. The crystals can then be dried on a piece of filter paper.

Single-Crystal X-ray Diffraction

Foundational & Exploratory





The analysis of the grown crystals is performed using a single-crystal X-ray diffractometer to determine their three-dimensional atomic structure.

Instrumentation:

- Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
- X-ray source (e.g., Mo Kα or Cu Kα radiation)
- Goniometer head
- Microscope with polarized light
- Cryostat (for low-temperature data collection)

Procedure:

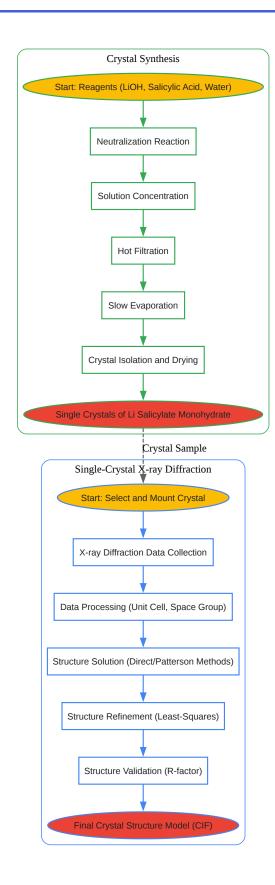
- Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal
 with sharp edges and no visible defects. The ideal crystal size is typically in the range of 0.1
 to 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head
 using a suitable adhesive or cryo-oil.
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostat to minimize thermal vibrations and improve data quality. The instrument is then used to irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated through a series of angles, the diffraction pattern is recorded by the detector. A complete dataset is collected by systematically measuring the intensities of thousands of reflections at different crystal orientations.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts the atomic coordinates, and thermal parameters until the best possible fit between the calculated and observed data is achieved. The quality of the final structure is assessed by the residual factor (R-factor).



Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of **lithium salicylate** monohydrate.





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